11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-component reaction involving o-phenylenediamine, dimedone, and aromatic aldehydes. Various catalysts such as propylphosphonic anhydride (T3P®), silica-supported fluoroboric acid, and others have been used to optimize the reaction conditions . Microwave irradiation and deep eutectic solvents have also been employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound typically involve continuous flow synthesis platforms, which offer a straightforward and scalable approach to producing 1,4-benzodiazepine-2-ones .
Chemical Reactions Analysis
Types of Reactions
11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen sulfates, zinc sulfide nanoparticles, and chitosan-supported superparamagnetic iron oxide nanocomposites . The reactions are often carried out under microwave irradiation or in ionic liquids under ultrasound irradiation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 4-nitrophenyl groups can lead to the formation of corresponding amines .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its antioxidant and anxiolytic properties.
Medicine: Potential therapeutic applications due to its anxiolytic and antidepressive effects.
Industry: Utilized in the development of fluorescent chemosensors for detecting metal cations.
Mechanism of Action
The mechanism of action of 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it binds to the benzodiazepine binding site on GABA A receptors, exerting anxiolytic effects . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals .
Comparison with Similar Compounds
Similar Compounds
- 11-(anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 11(2-benzyloxy-phenyl)-3-(4-methoxy-phenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
What sets 11-(4-nitrophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique combination of nitrophenyl and phenylcarbonyl groups, which contribute to its distinct chemical and biological properties. This compound’s specific structure allows it to interact with molecular targets in ways that similar compounds may not, enhancing its potential therapeutic applications.
Properties
IUPAC Name |
2-benzoyl-6-(4-nitrophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N3O4/c36-29-19-24(20-7-3-1-4-8-20)18-28-30(29)31(21-11-14-25(15-12-21)35(38)39)34-26-16-13-23(17-27(26)33-28)32(37)22-9-5-2-6-10-22/h1-17,24,31,33-34H,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBQQIOZDOUOJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)NC2C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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